molecular formula C11H20O5 B162911 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate CAS No. 128237-30-9

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate

Cat. No.: B162911
CAS No.: 128237-30-9
M. Wt: 232.27 g/mol
InChI Key: FPBJFAVNPRGOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate is an organic compound with the molecular formula C11H20O5. It is a derivative of pentanedioic acid, featuring tert-butyl and ethyl ester groups. This compound is known for its unique reactivity patterns due to the presence of the tert-butyl group, which is often used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate typically involves esterification reactions. One common method is the transesterification of methyl esters using lithium tert-butoxide, generated in situ from tert-butanol and n-butyllithium . This reaction is carried out under mild conditions, making it efficient for producing tert-butyl esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar transesterification techniques. The use of metal tert-butoxide as a nucleophile in these reactions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate involves its reactivity as an ester. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. This steric effect can enhance the selectivity of reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate: Another ester with similar reactivity patterns.

    tert-butyl acetate: A simpler ester used in various chemical reactions.

    ethyl tert-butyl ether: Known for its use as a fuel additive.

Uniqueness

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate is unique due to its combination of tert-butyl and ethyl ester groups, which provide distinct reactivity and stability. This makes it particularly useful in selective organic transformations and industrial applications .

Properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-5-15-9(13)6-8(12)7-10(14)16-11(2,3)4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBJFAVNPRGOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390698
Record name tert-Butyl ethyl 3-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128237-30-9
Record name tert-Butyl ethyl 3-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.